![molecular formula C7H5F3N2O2 B1522219 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid CAS No. 1214370-77-0](/img/structure/B1522219.png)
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid
Overview
Description
3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, including 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid, has been a topic of research in the agrochemical and pharmaceutical industries . For instance, the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid can be analyzed using single crystal X-ray studies .Chemical Reactions Analysis
The chemical reactions involving 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid are complex and involve several steps. For example, a Pd-catalyzed coupling reaction between an intermediate and 4-methyl-2-acetaminothiazole, followed by TFA-mediated cyclization, has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid are influenced by the presence of the trifluoromethyl group and the pyridine moiety .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid, focusing on its unique applications:
Synthesis of β-Secretase Inhibitors
This compound is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors, which are important in the research for treatments of diseases like Alzheimer’s .
Agrochemical Industry
Trifluoromethylpyridine derivatives, including this compound, are utilized in the agrochemical industry, primarily for protecting crops from pests .
Pharmaceutical Research
The trifluoromethyl group, which is part of this compound’s structure, is found in several FDA-approved drugs, indicating its significance in pharmaceutical research .
Crop Protection Products
Specific derivatives of trifluoromethylpyridine are in high demand for the synthesis of crop protection products, highlighting another agricultural application .
Antifungal and Insecticidal Activities
Research has been conducted on trifluoromethyl pyrimidine derivatives for their potential antifungal and insecticidal activities .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, a type of carbon–carbon bond-forming reaction . This reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new bonds .
Biochemical Pathways
Similar compounds have been involved in various biochemical reactions, including carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have been known to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-4(11)5(6(13)14)12-2-3/h1-2H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROTWSPSBWKNQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673517 | |
Record name | 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214370-77-0 | |
Record name | 3-Amino-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60673517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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